molecular formula C10H13NO3 B1680421 Metirosine CAS No. 658-48-0

Metirosine

Cat. No. B1680421
CAS RN: 658-48-0
M. Wt: 195.21 g/mol
InChI Key: NHTGHBARYWONDQ-JTQLQIEISA-N
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Description

Metirosine, also known as α-Methyltyrosine, belongs to the general class of medicines called antihypertensives . It is used to treat high blood pressure (hypertension) caused by a disease called pheochromocytoma, a noncancerous tumor of the adrenal gland . Metirosine reduces the amount of certain chemicals in the body .


Molecular Structure Analysis

The molecular formula of Metirosine is C10H13NO3 . It has a molar mass of 195.218 g/mol . The structure of Metirosine is related to tyrosine, an amino-acid component of proteins .


Chemical Reactions Analysis

Metirosine inhibits the enzyme tyrosine hydroxylase, which catalyzes the first transformation in catecholamine biosynthesis, i.e., the conversion of tyrosine to dihydroxyphenylalanine (DOPA) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Metirosine include a density of 1.3±0.1 g/cm3, a boiling point of 383.7±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 66.7±3.0 kJ/mol and a flash point of 185.9±25.1 °C .

Scientific Research Applications

Racemetirosine (Metirosine or DL-alpha-Methyltyrosine): is a compound with several scientific research applications. Below is a comprehensive analysis focusing on unique applications across different fields:

Anti-Cancer Agent

Racemetirosine, known as SM-88 in clinical studies, has been investigated as a novel anti-cancer agent. It is used in combination with melanin, phenytoin, and sirolimus (SMK Therapy) to treat advanced metastatic cancer. Early studies have characterized its safety, tolerability, and efficacy .

Inhibitor of Tyrosine 3-Monooxygenase

As an orally active inhibitor of the enzyme tyrosine 3-monooxygenase, Racemetirosine plays a role in controlling the synthesis of catecholamine. This makes it effective in managing hypertensive episodes and symptoms of catecholamine excess in conditions like phaeochromocytoma, especially during preparation for surgery .

Mechanism of Action

Target of Action

Racemetirosine primarily targets the enzyme tyrosine 3-monooxygenase . This enzyme plays a crucial role in the synthesis of catecholamines, which are hormones produced by the adrenal glands and are involved in the body’s response to stress .

Mode of Action

Racemetirosine acts as an inhibitor of tyrosine 3-monooxygenase . By inhibiting this enzyme, it consequently reduces the synthesis of catecholamines . This interaction with its target leads to a decrease in the production of these hormones, which can have significant effects on the body’s physiological responses .

Biochemical Pathways

The primary biochemical pathway affected by Racemetirosine is the catecholamine biosynthetic pathway . By inhibiting tyrosine 3-monooxygenase, Racemetirosine disrupts the normal production of catecholamines, leading to downstream effects on various physiological processes that these hormones regulate .

Pharmacokinetics

It is known to be orally active and is absorbed well after oral ingestion . Its bioavailability is high, and single-dose studies have shown that a 1,000 mg dose results in Racemetirosine levels in the plasma of 12-14 μg/mL after 1 to 3 hours of ingestion .

Result of Action

The inhibition of catecholamine synthesis by Racemetirosine can lead to a reduction in the symptoms of catecholamine excess, such as hypertensive episodes . It is effective in controlling these symptoms at dosages of 600 to 3500mg daily . This makes it a potential therapeutic agent for conditions like pheochromocytoma, a rare tumor of the adrenal glands that can lead to excessive production of catecholamines .

Safety and Hazards

Metirosine is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Side effects are generally mild and self-limited, with sedation in a majority of patients .

Future Directions

Metirosine is used to treat pheochromocytoma (tumor of the adrenal gland) . It may also be used for purposes not listed in the medication guide . As with many chiral drugs, the racemate was also of interest as a potentially cheaper material, known as racemetirosine .

properties

IUPAC Name

2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTGHBARYWONDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859529
Record name alpha-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

658-48-0, 620-30-4
Record name α-Methyl-p-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=658-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Racemetirosine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Racemetyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16306
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tyrosine, .alpha.-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Racemetirosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.670
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name RACEMETYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X88TTO174Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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